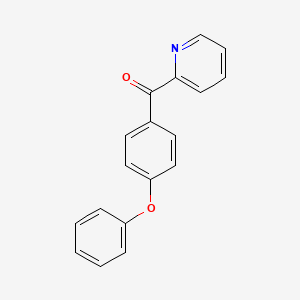

1-Methyl-1H-indazol-7-ol

説明

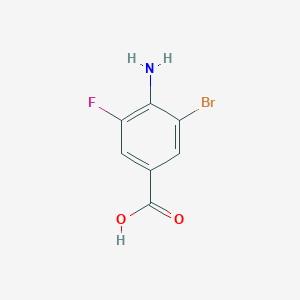

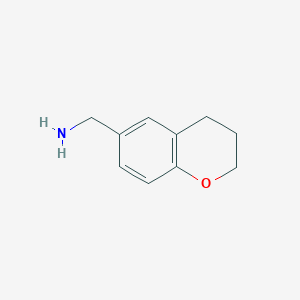

1-Methyl-1H-indazol-7-ol is a chemical compound with the CAS Number: 705927-35-1 . It has a molecular weight of 148.16 .

Synthesis Analysis

The synthesis of 1H-indazoles, including 1-Methyl-1H-indazol-7-ol, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-indazol-7-ol is represented by the linear formula C8H8N2O .Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

1-Methyl-1H-indazol-7-ol is a compound with a molecular weight of 148.16 .科学的研究の応用

Antihypertensive Applications

“1-Methyl-1H-indazol-7-ol” derivatives have been explored for their potential use as antihypertensive agents . The indazole nucleus is a common feature in many compounds with blood pressure-lowering effects. Researchers are investigating these derivatives for their ability to inhibit certain enzymes or receptors involved in blood pressure regulation .

Anticancer Activity

Indazole compounds, including “1-Methyl-1H-indazol-7-ol,” are being studied for their anticancer properties . They have shown promise in inhibiting the growth of various cancer cell lines, including leukemia, non-small cell lung, and breast cancer. The focus is on developing indazole-based drugs that can target specific pathways involved in cancer cell proliferation .

Antidepressant Effects

The indazole structure is also associated with antidepressant effects . Compounds with this structure are being tested for their ability to interact with neurological pathways and receptors that influence mood and depression symptoms. This research aims to develop new treatments for depression that have fewer side effects than current medications .

Anti-inflammatory Uses

“1-Methyl-1H-indazol-7-ol” has potential applications as an anti-inflammatory agent . Its derivatives can modulate the body’s inflammatory response, making them useful for treating conditions like arthritis and other inflammatory diseases. The goal is to create more effective and targeted anti-inflammatory therapies .

Antibacterial Properties

Research into the antibacterial properties of indazole derivatives, including “1-Methyl-1H-indazol-7-ol,” is ongoing. These compounds are being evaluated for their effectiveness against various bacterial strains, with the aim of developing new antibiotics that can overcome resistance to existing drugs .

Phosphoinositide 3-Kinase δ Inhibition

Indazole derivatives are being studied for their role as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) . This enzyme is involved in respiratory diseases, and its inhibition could lead to new treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Antifungal and Anti-HIV Activities

The indazole nucleus is being examined for its antifungal and anti-HIV activities . Researchers are looking at “1-Methyl-1H-indazol-7-ol” derivatives to develop drugs that can treat fungal infections and inhibit HIV replication. This research is crucial for addressing global health challenges posed by these infectious diseases .

Synthetic Methodologies

Finally, “1-Methyl-1H-indazol-7-ol” is important in the development of new synthetic methodologies. It serves as a building block for creating a variety of indazole-containing compounds. Advances in synthetic techniques, such as transition metal-catalyzed reactions and reductive cyclization, are expanding the possibilities for creating diverse and complex indazole derivatives .

Safety and Hazards

The safety data sheet for 1-Methyl-1H-indazol-7-ol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

将来の方向性

作用機序

Target of Action

1-Methyl-1H-indazol-7-ol is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . .

Mode of Action

Indazole derivatives have been found to interact with various biological targets, leading to a wide range of biological activities . For instance, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Pharmacokinetics

Some indazole analogs have demonstrated improved pharmacokinetic profiles with good rat bioavailabilities and half-lives .

Result of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm .

特性

IUPAC Name |

1-methylindazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-8-6(5-9-10)3-2-4-7(8)11/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRWUUAXXXQENT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606598 | |

| Record name | 1-Methyl-1H-indazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-indazol-7-ol | |

CAS RN |

705927-35-1 | |

| Record name | 1-Methyl-1H-indazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-1-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)